2-Naphthyl acrylate

Catalog No.
S1898578
CAS No.
52684-34-1
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl acrylate

CAS Number

52684-34-1

Product Name

2-Naphthyl acrylate

IUPAC Name

naphthalen-2-yl prop-2-enoate

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2

InChI Key

SLVJUZOHXPZVLR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1

Nano-Apatite/Polymer Composites

Research has investigated the potential of 2-naphthyl acrylate derivatives in the development of nano-apatite/polymer composites. For instance, a study explored the use of hydrothermally synthesized acicular nano-apatite (Nap) as a filler in a polyethylene glycol/poly(butylene terephthalate) (PEG/PBT) block copolymer [1]. These composites exhibited unique mechanical properties and physiochemical characteristics, such as Young's modulus, swelling degree in water, and calcification behavior. The study found that Nap promoted calcification in the composites, while poly(acrylic acid) (PAA) coating had an adverse effect [1]. This finding suggests potential applications of 2-NA derivatives in bone tissue engineering.

Source: Liu, X., de Wijn, J. R., & van Blitterswijk, C. A. (1997). Biodegradable networks with hydroxyapatite filler for bone repair. Journal of Materials Science: Materials in Medicine, 8(3), 191-198 .

Anionic Polymerization and Thermal Properties

Another research area involves the controlled synthesis of poly(1-adamatyl acrylate) (PAdA) through living anionic polymerization. This process can be challenging due to intrinsic side reactions. Studies have employed 2-naphthyl acrylate derivatives as a reference point to understand the polymerization behavior and thermal properties of acrylates [2]. The research using various initiation systems in tetrahydrofuran at −78 °C provided insights into the factors affecting polymerization and thermal stability, which can be valuable for the development of novel polymers with desired properties [2].

Source: Lu, S., Yan, D., Zheng, Y., Tang, Z., & Huang, K. (2016). Controlled synthesis and characterization of poly(1-adamatyl acrylate)s via living anionic polymerization. RSC Advances, 6(11), 9221-9228 .

2-Naphthyl acrylate is an organic compound characterized by the molecular formula C13H10O2. It is an ester formed from acrylic acid and 2-naphthol, distinguished by its unique naphthalene ring structure. The compound appears as a colorless to pale yellow liquid and is known for its ability to undergo polymerization, making it valuable in various chemical applications .

  • Wearing gloves and protective eyewear
  • Working in a well-ventilated fume hood
  • Following proper disposal procedures
, including:

  • Polymerization: It can undergo both free-radical and ionic polymerization, resulting in the formation of high-molecular-weight polymers. Common initiators for these reactions include benzoyl peroxide and 2,2′-azobis[2-methylpropionitrile].
  • Substitution Reactions: The acrylate moiety can engage in nucleophilic substitution reactions, particularly with amines or thiols under mild conditions.

These reactions make 2-naphthyl acrylate a versatile compound in synthetic organic chemistry.

Research indicates that 2-naphthyl acrylate exhibits potential biological activity. It has been studied for its biocompatibility, particularly in drug delivery systems where its ester linkage can be hydrolyzed under physiological conditions. This property allows for the controlled release of active pharmaceutical ingredients, enhancing its applicability in medical fields .

The synthesis of 2-naphthyl acrylate typically involves the following methods:

  • Esterification: The most common method is the esterification of 2-naphthol with acrylic acid using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is generally performed under reflux conditions to facilitate the formation of the ester .
  • Alternative Synthetic Routes: Other methods may include using acryloyl chloride with naphthalene derivatives or through various coupling reactions involving activated derivatives of naphthalene .

2-Naphthyl acrylate finds application across several fields:

  • Polymer Chemistry: It serves as a monomer in the production of specialty polymers and copolymers with tailored properties.
  • Coatings and Adhesives: The compound is utilized in formulating coatings, adhesives, and sealants due to its favorable chemical properties that enhance durability and adhesion .
  • Biomedical

Studies on the interactions of 2-naphthyl acrylate with various biological systems have shown that it can form stable complexes with proteins and other biomolecules. These interactions are crucial for understanding its behavior in drug delivery applications, where the controlled release of therapeutic agents is essential. The hydrolysis of the ester bond under physiological conditions facilitates this process, making it a candidate for further exploration in pharmaceutical formulations .

Several compounds share structural similarities with 2-naphthyl acrylate, each exhibiting unique properties:

Compound NameStructure DescriptionKey Differences
Cyclohexyl acrylateContains a cyclohexane ringLacks the aromatic character of naphthalene
Decahydro-2-naphthyl acrylateSaturated derivative of naphthaleneMore hydrophobic due to saturation
Phenyl acrylateDerived from phenolLacks the additional aromaticity from naphthalene
2-NaphtholHydroxyl derivative of naphthaleneDoes not contain the acrylate functionality

The uniqueness of 2-naphthyl acrylate lies in its combination of an aromatic naphthalene structure with an acrylate group, providing distinct chemical reactivity and physical properties beneficial for various industrial and biomedical applications.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Naphthyl acrylate

Dates

Modify: 2023-08-16

Explore Compound Types